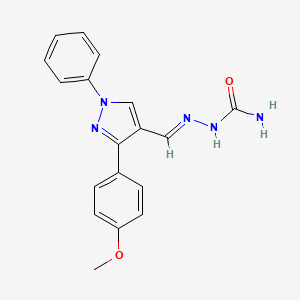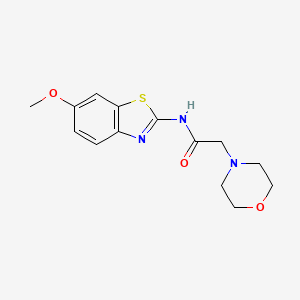
1-(3-chlorobenzyl)-3-phenyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-(3-chlorobenzyl)-3-phenyl-1H-pyrazol-5-amine and related compounds involves multi-step chemical processes, including condensation, cyclization, and substitution reactions. One method includes the reaction of 4-(4-chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one with 3-methyl-1-phenyl-1H-pyrazol-5-amine under specific conditions, leading to the formation of closely related compounds. These synthetic routes are crucial for developing pharmaceuticals and other chemical entities with targeted properties (Zhang et al., 2006).
Molecular Structure Analysis
The molecular structure of 1-(3-chlorobenzyl)-3-phenyl-1H-pyrazol-5-amine is characterized by X-ray crystallography, revealing its planar geometry and specific bonding interactions. Structural analyses indicate that most atoms in the molecule's core structure lie in a single plane, with significant displacements observed for certain substituents, influencing the compound's physical and chemical properties. These structural insights are pivotal for understanding the compound's reactivity and potential applications (Zhang et al., 2006).
Chemical Reactions and Properties
1-(3-Chlorobenzyl)-3-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including hydrogen bonding and π-π stacking interactions, which are critical for forming complex structures and influencing the compound's solubility and stability. These chemical reactions are essential for the compound's application in material science and pharmaceutical development (Quiroga et al., 2013).
Physical Properties Analysis
The physical properties of 1-(3-chlorobenzyl)-3-phenyl-1H-pyrazol-5-amine, such as melting point, solubility, and crystalline structure, are influenced by its molecular structure and intermolecular interactions. Studies have shown that these compounds exhibit unique phase behaviors and fluorescent properties, which are important for their potential applications in optical materials and sensors (Hiscock et al., 2019).
Chemical Properties Analysis
The chemical properties of 1-(3-chlorobenzyl)-3-phenyl-1H-pyrazol-5-amine, including its reactivity towards various chemical reagents and conditions, are fundamental for its applications in synthetic organic chemistry. The compound's ability to participate in various chemical reactions, forming new bonds and structures, underscores its utility in the synthesis of complex molecules and potential drugs (Jiang et al., 2013).
Applications De Recherche Scientifique
Structural and Chemical Properties
- The compound, similar to N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide, exhibits structural features significant in crystallography and molecular design. The pyrazolo[3,4-b]pyridine system, with displacements in adjacent C atoms, suggests potential in designing molecules with specific spatial configurations (Xiaojing Zhang et al., 2006).
Synthesis and Spectroscopic Investigations
- Compounds like 4-((E)-phenyldiazenyl)-3-(4-nitrobenzylidene)-1-phenyl-pyrazole-5-amine, synthesized using a condensation reaction, are characterized through IR, UV–Vis, 1H-NMR, and 13C-NMR spectroscopies. These methods are crucial in understanding the molecular structure and properties of pyrazole derivatives (S. Özkınalı et al., 2018).
Biological Activity Screening
- Pyrazole derivatives have been studied for their potential biological activities, such as antitumor, antifungal, and antibacterial properties. The synthesis and characterization of these derivatives, including their crystal structure, play a pivotal role in identifying pharmacophore sites for these activities (A. Titi et al., 2020).
Applications in Material Science
- Pyrazoline derivatives, including those similar to 3-(4-Aminophenyl)-5-(3-aminophenyl)-2-pyrazoline, have been used to create novel polyamides and polyimides. These compounds show potential in the development of heat-resistant resins and other materials with specific thermal and solubility properties (J. Mikroyannidis, 1997).
Analytical Chemistry Applications
- In the field of analytical chemistry, methods like diazotization and coupling followed by reversed-phase HPLC have been utilized to determine aromatic amines, such as 4-aminobiphenyl, in color additives. This technique could potentially be adapted for compounds like 1-(3-chlorobenzyl)-3-phenyl-1H-pyrazol-5-amine (J. E. Bailey & C. J. Bailey, 1985).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[(3-chlorophenyl)methyl]-5-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3/c17-14-8-4-5-12(9-14)11-20-16(18)10-15(19-20)13-6-2-1-3-7-13/h1-10H,11,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEISEGOBKMYOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)N)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorobenzyl)-3-phenyl-1H-pyrazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cyclohexylidene[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B5535841.png)

![{9-[3-(2-hydroxyethoxy)benzyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}acetic acid](/img/structure/B5535854.png)
![3-cyclopropyl-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5535864.png)

![3-[1-(4-chloro-2-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5535880.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-5-fluoro-2-methoxybenzamide](/img/structure/B5535888.png)
![1-cyclopentyl-5-oxo-N-[3-(2-pyridinyl)propyl]-3-pyrrolidinecarboxamide](/img/structure/B5535902.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-1H-benzimidazole](/img/structure/B5535903.png)
![5-(4-methylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5535905.png)

![5-ethyl-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5535913.png)
![4-{[(3S)-3-amino-1-piperidinyl]sulfonyl}-N-(2,2-difluoroethyl)benzamide hydrochloride](/img/structure/B5535935.png)